(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone

説明

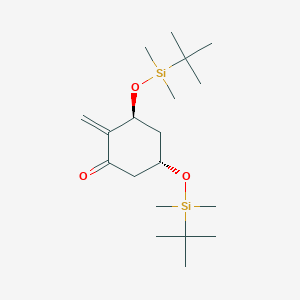

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is a synthetic organic compound characterized by its unique structure, which includes two tert-butyldimethylsilyloxy groups and a methylene group attached to a cyclohexanone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclohexanone derivative.

Protection of Hydroxyl Groups: The hydroxyl groups on the cyclohexanone are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Formation of the Methylene Group: The methylene group is introduced via a Wittig reaction or a similar methylenation process.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification methods.

化学反応の分析

Types of Reactions

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides or nucleophiles can be used to replace the silyloxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

科学的研究の応用

Synthesis of Dihydroxyvitamin D3

The primary application of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is as an intermediate in the synthesis of Dihydroxyvitamin D3 , a biologically active form of Vitamin D crucial for calcium homeostasis and bone health. This compound facilitates the introduction of hydroxyl groups at specific positions on the vitamin D structure, enhancing its biological activity and stability during synthesis processes .

Organosilicon Chemistry

This compound exemplifies the utility of organosilicon reagents in organic synthesis. The tert-butyldimethylsilyloxy groups provide protection for hydroxyl functionalities during multi-step syntheses, allowing for selective reactions without interference from other functional groups. This property is particularly valuable in complex organic syntheses where multiple reaction conditions are employed .

Potential Therapeutic Applications

Research has indicated that derivatives of Dihydroxyvitamin D3 exhibit potential therapeutic effects beyond bone health, including roles in cancer prevention, immune modulation, and metabolic disorders. The ability to synthesize these derivatives through intermediates like this compound opens avenues for developing new treatments targeting various diseases .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard for the quantification of vitamin D metabolites in biological samples. Accurate measurement of these metabolites is essential for understanding their physiological roles and implications in health and disease .

Case Study 1: Synthesis Pathway Optimization

A study focused on optimizing the synthesis pathway of Dihydroxyvitamin D3 highlighted the efficiency gains achieved by using this compound as an intermediate. By employing this compound, researchers were able to reduce reaction times and improve yields significantly compared to traditional methods that did not utilize such silyl-protected intermediates.

Case Study 2: Therapeutic Development

In another case study, researchers explored the anticancer properties of modified vitamin D analogs synthesized using this compound. The findings suggested that certain analogs exhibited enhanced efficacy against specific cancer cell lines, indicating the potential for developing new therapeutic agents based on this compound's derivatives.

作用機序

The mechanism of action of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone depends on the specific reactions it undergoes. Generally, the silyloxy groups can stabilize intermediates during reactions, facilitating various transformations. The methylene group can participate in addition reactions, while the ketone group can undergo nucleophilic attack.

類似化合物との比較

Similar Compounds

(3S,5S)-3,5-Bis(trimethylsilyloxy)-2-methylene-cyclohexanone: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.

(3S,5S)-3,5-Dihydroxy-2-methylene-cyclohexanone: Lacks the silyl protection groups, making it more reactive.

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-cyclohexanone: Similar but without the methylene group.

Uniqueness

The presence of tert-butyldimethylsilyloxy groups provides steric hindrance and stability, making (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone unique in its reactivity and applications. The methylene group adds further versatility, allowing for additional synthetic transformations.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

生物活性

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is a synthetic organic compound characterized by its unique structure, which includes two tert-butyldimethylsilyloxy groups and a methylene group attached to a cyclohexanone ring. Its molecular formula is CHOSi, and it has a molecular weight of 370.67 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Cyclohexanone Derivative : Starting with a suitable cyclohexanone.

- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

- Methylene Group Formation : Achieved through a Wittig reaction or similar methods.

- Purification : Techniques such as column chromatography or recrystallization are used to obtain the final product .

The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant interactions with biological molecules. The silyloxy groups can stabilize intermediates during reactions, while the methylene group may participate in addition reactions .

Antioxidant and Cytotoxic Activities

Research into related compounds has shown promising biological activities:

- Antioxidant Activity : Compounds structurally similar to this compound have demonstrated good antioxidant properties in vitro.

- Cytotoxicity : Studies indicate that derivatives can exhibit cytotoxic effects against various human cancer cell lines. For instance, a related compound showed an IC value of 60.70 µM against the RKO cell line .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Leishmanicidal Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC Values |

|---|---|---|---|

| This compound | CHOSi | Not extensively documented | N/A |

| Bis(spiropyrazolone) derivative | Varies | Anticancer and leishmanicidal | 0.15 - 0.70 µM |

| (3S,5S)-3,5-Dihydroxy-2-methylene-cyclohexanone | CHO | Antioxidant properties | N/A |

特性

IUPAC Name |

(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIPXZOWGMCFDW-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445559 | |

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190062-19-2 | |

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。